molecular formula C19H18ClN3O3 B2381760 2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide CAS No. 2034209-79-3

2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide

Cat. No. B2381760
CAS RN: 2034209-79-3
M. Wt: 371.82
InChI Key: YUABPFYSWACUIN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Antiapoptotic Properties

A study by Ghosh et al. (2008) on a similar compound, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. The compound exhibited a decrease in viral load and an increase in survival rates in mice infected with the Japanese encephalitis virus, suggesting potential therapeutic efficacy in treating viral infections Ghosh et al., 2008.

Corrosion Inhibition

Research by Zarrouk et al. (2014) investigated the inhibition efficiencies of quinoxaline derivatives, including compounds similar to 2-(4-chlorophenoxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide, as corrosion inhibitors for copper in nitric acid. The study found a relationship between the molecular structure of quinoxalines and their inhibition efficiency, providing insights into their potential applications in protecting metals from corrosion Zarrouk et al., 2014.

Structural and Fluorescence Properties

Karmakar et al. (2007) explored the structural aspects and properties of amide-containing isoquinoline derivatives, which are structurally related to this compound. The study revealed that these compounds form gels and crystalline solids with mineral acids and exhibit enhanced fluorescence emission, indicating potential applications in materials science and fluorescence-based technologies Karmakar et al., 2007.

Antibacterial Activity

A study by Singh et al. (2011) synthesized and tested thioether derivatives of quinoxaline, including structures analogous to this compound, for their antimicrobial activity. The compounds exhibited promising antibacterial activity, comparable to standard antibiotics like Ciprofloxacin, suggesting potential applications in developing new antibacterial agents Singh et al., 2011.

Antiprotozoal and Antimicrobial Agents

Patel et al. (2017) designed and synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides, structurally related to this compound. These compounds demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as antiprotozoal and antimicrobial agents Patel et al., 2017.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-12-5-7-14(8-6-12)26-11-18(24)21-13-9-17-19(25)22-15-3-1-2-4-16(15)23(17)10-13/h1-8,13,17H,9-11H2,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUABPFYSWACUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC3=CC=CC=C32)NC(=O)COC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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